4-Bromo-N-ethyl-2-fluorobenzamide
Overview
Description
4-Bromo-N-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzene derivative with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The amide bond in 4-Bromo-N-ethyl-2-fluorobenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethylamine.
Substitution Reactions: The bromine atom in the compound is susceptible to nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis: Yields benzoic acid and ethylamine.
Substitution: Depending on the nucleophile, products can include 4-hydroxy-N-ethyl-2-fluorobenzamide or 4-alkoxy-N-ethyl-2-fluorobenzamide.
Scientific Research Applications
4-Bromo-N-ethyl-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-N-ethyl-4-fluorobenzamide: Similar structure but with different positions of the bromine and fluorine atoms.
4-Bromo-N-ethyl-3-fluorobenzamide: Similar structure but with the fluorine atom in the meta position.
Uniqueness
4-Bromo-N-ethyl-2-fluorobenzamide is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-ethyl-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCAXTFEUQRZDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640738 | |
Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749927-82-0 | |
Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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